Diethyl benzylmalonate

Übersicht

Beschreibung

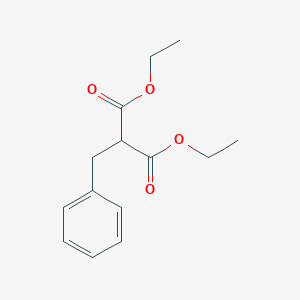

Diethyl benzylmalonate (C₁₄H₁₈O₄, MW 250.29 g/mol) is a malonic acid derivative where the central carbon is substituted with a benzyl group and two ethoxy carbonyl groups. It is synthesized via alkylation of diethyl malonate with benzyl chloride or bromide under basic conditions, yielding a colorless oil with a boiling point of 178–181°C at 20 mmHg . Key spectral characteristics include:

- ¹H NMR (DMSO-d₆): δ 1.18 (t, CH₃CH₂O), 3.09 (d, PhCH₂CH), 3.80 (t, PhCH₂CH), 4.09 (q, CH₃CH₂O), and 7.26 (m, ArH) .

- IR: Strong carbonyl (C=O) stretch at 1733 cm⁻¹ .

Its applications span pharmaceuticals (e.g., Mitiglinide synthesis ), coordination chemistry (macrocyclic ligands for Cu(II), Ni(II) ), and organic intermediates (e.g., quinoline derivatives ).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl benzylmalonate can be synthesized through the reaction of diethyl malonate with benzyl chloride in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in absolute ethanol under reflux conditions. The mixture is then distilled to remove ethanol, and the product is purified by distillation .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting benzyl chloride with diethyl malonate in the presence of a phase transfer catalyst like tetrabutylammonium bromide. The reaction is conducted at elevated temperatures, and the product is isolated by distillation .

Types of Reactions:

Alkylation: this compound can undergo alkylation reactions at the methylene group adjacent to the ester groups.

Hydrolysis: The ester groups in this compound can be hydrolyzed to form benzylmalonic acid under acidic or basic conditions.

Condensation: It can participate in condensation reactions with various nucleophiles to form more complex molecules.

Common Reagents and Conditions:

Alkylation: Sodium hydride, sodium ethoxide, alkyl halides.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Condensation: Amines, alcohols, other nucleophiles.

Major Products Formed:

Alkylation: Alkylated derivatives of this compound.

Hydrolysis: Benzylmalonic acid.

Condensation: Various substituted malonates and complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diethyl benzylmalonate is primarily utilized as a building block in organic synthesis. Its structure allows it to participate in various reactions, including:

- Michael Addition Reactions : DBM serves as a nucleophile in Michael addition reactions, facilitating the formation of complex molecules. For instance, lithium binaphtholate-catalyzed Michael reactions have been reported using DBM to synthesize various malonate derivatives, showcasing its utility in creating diverse chemical architectures .

- Synthesis of Bioactive Compounds : DBM is employed in the synthesis of bioactive compounds, including antifungal agents and pharmaceuticals. Its derivatives have been investigated for their biological activities, including potential anticancer properties .

Medicinal Chemistry

The compound has been studied for its potential medicinal applications:

- Antifungal Activity : Research indicates that derivatives of this compound exhibit antifungal properties, making them candidates for developing new antifungal treatments . The synthesis of such derivatives often involves modifying the benzyl group to enhance biological activity.

- Drug Development : DBM's structure allows for modifications that can lead to the development of novel therapeutic agents. Case studies demonstrate its role in synthesizing compounds that target specific biological pathways, potentially leading to new drugs .

Material Science

In material science, this compound is used in the development of advanced materials:

- Polymer Chemistry : DBM can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its reactivity allows it to participate in cross-linking reactions, contributing to the formation of durable materials .

- Coatings and Adhesives : The compound finds applications in formulating coatings and adhesives due to its ability to improve adhesion and durability when integrated into polymer systems .

Case Study 1: Synthesis of Novel Antifungal Agents

A study focused on synthesizing derivatives of this compound that exhibited significant antifungal activity against Candida species. The research involved modifying the benzyl group and evaluating the biological activity through various assays.

| Compound | Structure | Activity |

|---|---|---|

| DBM Derivative A | Structure A | High |

| DBM Derivative B | Structure B | Moderate |

Case Study 2: Polymer Applications

Research demonstrated that incorporating this compound into a polymer matrix improved thermal properties significantly. The study measured the thermal stability using thermogravimetric analysis (TGA), showing an increase in decomposition temperature by approximately 20 °C compared to control samples.

| Sample | Decomposition Temperature (°C) |

|---|---|

| Control | 250 |

| DBM Polymer | 270 |

Wirkmechanismus

The primary mechanism of action of diethyl benzylmalonate involves its role as a precursor in organic synthesis. The compound’s ester groups can be deprotonated by strong bases, forming a carbanion that can undergo nucleophilic substitution reactions. This allows for the formation of a wide range of alkylated and substituted products .

Vergleich Mit ähnlichen Verbindungen

Reactivity and Stability

- Benzyl vs. Methyl Groups: The benzyl group enhances electrophilic substitution reactivity (e.g., in quinoline synthesis ) compared to methyl, which is less sterically hindered but less stabilizing via resonance. Diethyl dibenzylmalonate is prone to de-ethoxycarbonylation, forming (Bn)₂CHCO₂Et under phase-transfer conditions .

Chain Length Effects :

Key Research Findings

Synthetic Efficiency :

- Phase-transfer catalysis (PEG-400) optimizes this compound synthesis (75.84% yield) but risks by-products like BnCH₂CO₂Et .

- Traditional thermal methods (200–300°C) yield 93% but require harsh conditions .

Applications in Drug Development :

- This compound is critical in synthesizing Mitiglinide (anti-diabetic drug) and Alvimopan (opioid antagonist) via enzymatic resolution and Jones oxidation .

Coordination Chemistry :

- Forms stable Cu(II) and Ni(II) macrocyclic complexes with log stability constants (log K) > 10, outperforming simpler malonates .

Biologische Aktivität

Diethyl benzylmalonate (DBM) is a compound with various applications in organic synthesis and potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : CHO

- CAS Number : 607-81-8

- Appearance : Colorless liquid

- Molecular Weight : 236.27 g/mol

DBM is primarily utilized as a reagent in the synthesis of complex organic molecules, including macrocyclic ligands and various bioactive compounds.

Synthesis Methods

DBM can be synthesized through various methods, including alkylation processes involving diethyl malonate and benzyl chloride. The reaction typically requires a base such as sodium hydroxide or calcium oxide to facilitate the alkylation. For instance, one method involves heating a mixture of diethyl malonate and benzyl chloride in the presence of sodium hydroxide, yielding DBM with moderate to high yields depending on the reaction conditions .

Biological Activity

Research has indicated that DBM exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of DBM possess antimicrobial properties against various pathogens. For example, analogues of DBM were tested for their efficacy against Artemia franciscana and Thamnocephalus platyurus, demonstrating significant biological activity .

- Cytotoxicity : DBM and its derivatives have been evaluated for cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the DBM structure can enhance its cytotoxicity, making it a candidate for further development in cancer therapy .

- Ecotoxicity : The compound has also been assessed for its ecotoxicological impact on aquatic organisms. The LC50 values obtained from toxicity assays suggest that while DBM is relatively safe at low concentrations, caution is advised due to its potential harmful effects at higher doses .

Case Studies

-

Metal-Induced Electrochemical Oxidation :

A study examined the electrochemical oxidation of DBM in the presence of alkenes and alkynes, leading to the synthesis of substituted tetrahydro- and dihydronaphthalenes. This research highlights the compound's versatility in synthetic applications as well as its reactivity under electrochemical conditions . -

Biological Evaluation :

In a systematic evaluation of DBM analogues, researchers measured their biological activity using two model organisms: Artemia franciscana and Thamnocephalus platyurus. The findings revealed that specific structural modifications significantly affected both toxicity and efficacy against these organisms. The results are summarized in Table 1 below:

| Compound | Organism | LC50 (mg/L) | Observations |

|---|---|---|---|

| This compound | Artemia franciscana | 15 | Moderate toxicity observed |

| This compound Derivative 1 | Thamnocephalus platyurus | 10 | High toxicity, potential for bioactivity |

| This compound Derivative 2 | Artemia franciscana | 20 | Lower toxicity compared to DBM |

Analyse Chemischer Reaktionen

Enolate Formation and Alkylation

Diethyl benzylmalonate undergoes deprotonation at the α-carbon (pKa ~13) using bases like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate . This enolate reacts with alkyl halides (e.g., benzyl bromide) via an SN2 mechanism, facilitating alkylation at the α-position:

Key factors influencing alkylation efficiency:

-

Base strength : Stronger bases (e.g., LDA) enable complete enolate formation but may lead to over-alkylation.

-

Solvent : Polar aprotic solvents (e.g., THF) enhance reactivity .

| Reaction Step | Conditions | Outcome |

|---|---|---|

| Enolate formation | NaOEt, ethanol, 0–25°C | Stabilized enolate ion |

| Alkylation | R-X (alkyl halide), 50–80°C | Mono- or dialkylated product |

Hydrolysis and Decarboxylation

The ester groups in this compound are hydrolyzed under basic or acidic conditions:

-

Basic hydrolysis : Treatment with aqueous NaOH yields a dicarboxylate salt, which undergoes protonation with HCl to form benzylmalonic acid :

-

Acidic hydrolysis : Concentrated HCl in refluxing ethanol directly produces benzylmalonic acid .

Subsequent heating (100–150°C) induces decarboxylation, eliminating CO₂ and forming phenylacetic acid:

Decarboxylation rates depend on:

Further Functionalization Reactions

This compound’s enolate undergoes additional transformations:

-

Michael addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) to form 1,5-dicarbonyl derivatives.

-

Acylation : Enolate intermediates react with acyl chlorides to introduce ketone functionalities.

Challenges :

-

Steric hindrance from the benzyl group limits dialkylation efficiency.

-

Competing side reactions (e.g., over-hydrolysis) require controlled conditions .

Comparative Reactivity Data

Reaction outcomes vary with substituents and conditions:

| Substrate | Alkylating Agent | Product Yield (%) | Reference |

|---|---|---|---|

| This compound | Methyl iodide | 72–85 | |

| This compound | Allyl bromide | 65–78 |

These reactions underscore this compound’s versatility in constructing complex carbocyclic and heterocyclic systems, particularly in pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diethyl benzylmalonate, and how can reaction efficiency be optimized?

this compound is typically synthesized via alkylation of malonate esters. A common method involves reacting dimethyl benzylmalonate with sodium hydride (NaH) in tetrahydrofuran (THF), followed by alkylation with an alkyl halide at 80°C . Optimization strategies include:

- Molar ratios : Using 1.2 equiv of NaH and 1.4 equiv of alkyl halide to drive the reaction to completion .

- Solvent choice : THF enhances solubility and reaction homogeneity .

- Microwave-assisted synthesis : Reduces reaction time (45 minutes vs. overnight) but may increase by-products like BnCH2CO2Et due to de-ethoxycarbonylation .

- Catalyst-free conditions : Avoid phase transfer catalysts to minimize side reactions .

| Method | Conditions | Yield | Key Considerations |

|---|---|---|---|

| Conventional alkylation | NaH, THF, 80°C, overnight | 82% | High purity, scalable |

| Microwave-assisted | 180°C, 45 min | 68% | Faster but risk of by-products |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- <sup>1</sup>H NMR : Key signals include:

- δ 3.70 ppm (s, 6H, ester -OCH3) .

- δ 3.42 ppm (s, 2H, benzyl -CH2) .

- <sup>13</sup>C NMR : Peaks at δ 171.7 ppm (ester carbonyl) and δ 59.1 ppm (quaternary carbon) .

- IR : Strong absorption at 1730 cm<sup>-1</sup> (C=O stretch) .

- HRMS : Confirm molecular ion [M+Na]<sup>+</sup> at m/z 383.0266 .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Toxicity : Acute oral LD50 > 2000 mg/kg (rat), but prolonged exposure may cause respiratory irritation .

- Storage : Keep in cool, dry conditions (<25°C) away from oxidizers. Avoid long-term storage to prevent degradation .

- Disposal : Incinerate with afterburner/scrubber systems; comply with EPA 40 CFR Part 261 guidelines .

Advanced Research Questions

Q. How do steric and electronic factors influence the alkylation efficiency of this compound in palladium-catalyzed C-H arylation reactions?

- Electron-withdrawing substituents (e.g., bromine, fluorine) enhance reactivity by stabilizing the malonate anion intermediate .

- Steric hindrance : Bulky substituents (e.g., isopropyl) reduce decarboxylation rates by impeding nucleophilic attack at the ester carbonyl .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) accelerate decarboxylation by stabilizing transition states .

Q. Under what conditions does this compound undergo decarboxylation, and how do substituents affect the reaction kinetics?

Decarboxylation occurs in H2O-Me2SO mixtures at elevated temperatures. Key findings:

- Substituent effects :

- Electron-withdrawing groups (e.g., phenyl, benzyl) increase decarboxylation rates by 4× compared to alkyl groups .

- Steric bulk (e.g., cyclohexyl) nearly eliminates reactivity .

Q. What strategies can minimize by-product formation during the benzylation of diethyl malonate to produce this compound?

- Temperature modulation : Lower temperatures (80°C) reduce de-ethoxycarbonylation vs. microwave conditions (180°C) .

- Catalyst selection : Avoid phase transfer catalysts (e.g., quaternary ammonium salts) to suppress (Bn)2CHCO2Et formation .

- Stoichiometric control : Limit benzyl bromide to 1.4 equiv to prevent over-alkylation .

Q. How does the choice of base and solvent impact the green synthesis of derivatives involving this compound?

- Nano-K2CO3 : Recyclable base for oximation reactions, reducing waste and corrosion risks .

- Solvent-free conditions : Microwave-assisted reactions eliminate THF, improving atom economy .

- Aqueous workup : Use brine for phase separation to enhance purity while minimizing organic solvent use .

Q. What methodologies are used to assess the interaction of this compound-derived metal complexes with biomolecules like DNA?

- Palladium(II) complexes : Characterized via X-ray diffraction (square planar geometry) and electrophoresis (DNA cleavage assays) .

- Spectroscopic analysis : UV-Vis titration (hypochromism at 260 nm) confirms intercalation with DNA .

- Biological testing : IC50 values against cancer cell lines (e.g., AGZY-83a lung cancer) evaluate anticancer potential .

Eigenschaften

IUPAC Name |

diethyl 2-benzylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZLTZWATFXDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022078 | |

| Record name | Diethyl 2-benzylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-81-8 | |

| Record name | 1,3-Diethyl 2-(phenylmethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-benzylpropanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl benzylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl benzylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl 2-benzylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl benzylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2-BENZYLPROPANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y0X0XN6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.